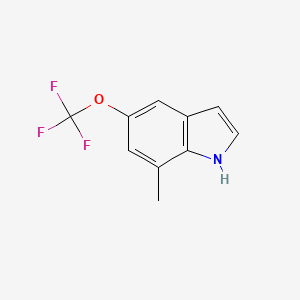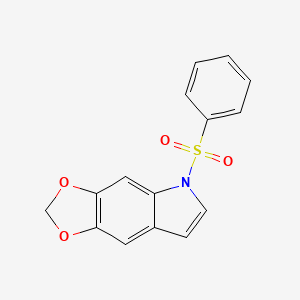
5,6-Methylenedioxy-1-benzenesulfonylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Methylenedioxy-1-benzenesulfonylindole is an organic compound with the molecular formula C15H11NO4S It is characterized by the presence of a methylenedioxy group attached to an indole ring, which is further substituted with a benzenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Methylenedioxy-1-benzenesulfonylindole typically involves the following steps:
Formation of the Methylenedioxy Group: This step involves the reaction of a suitable precursor with formaldehyde and a base to form the methylenedioxy group.
Indole Ring Formation: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Methylenedioxy-1-benzenesulfonylindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
5,6-Methylenedioxy-1-benzenesulfonylindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5,6-Methylenedioxy-1-benzenesulfonylindole involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Methylenedioxy-1-indanone: Similar structure but lacks the benzenesulfonyl group.
5,6-Dimethoxy-1-indanone: Similar structure with methoxy groups instead of the methylenedioxy group.
5-Chloro-1-indanone: Similar structure with a chlorine atom instead of the methylenedioxy group.
Uniqueness
5,6-Methylenedioxy-1-benzenesulfonylindole is unique due to the presence of both the methylenedioxy and benzenesulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H11NO4S |
|---|---|
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
5-(benzenesulfonyl)-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C15H11NO4S/c17-21(18,12-4-2-1-3-5-12)16-7-6-11-8-14-15(9-13(11)16)20-10-19-14/h1-9H,10H2 |
Clave InChI |
IZGIILVILVIVOE-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)C=CN3S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


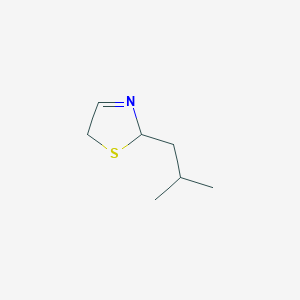
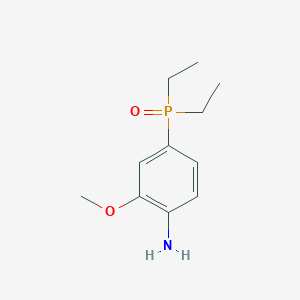
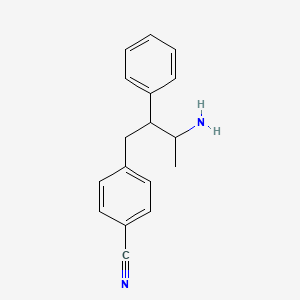
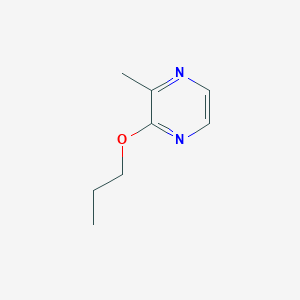
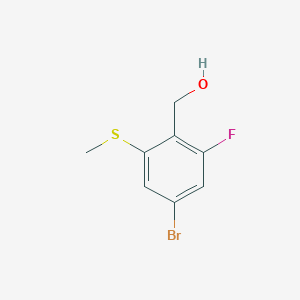
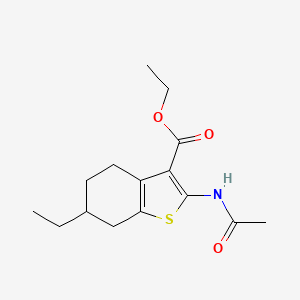
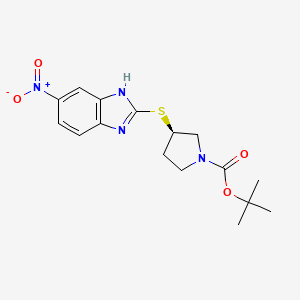
![2-[1,1'-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine](/img/structure/B13981147.png)
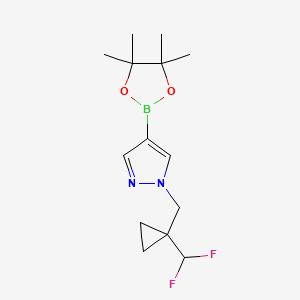
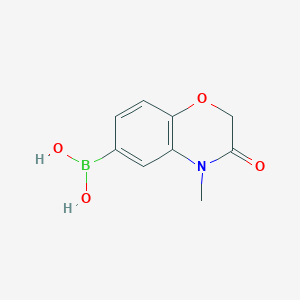
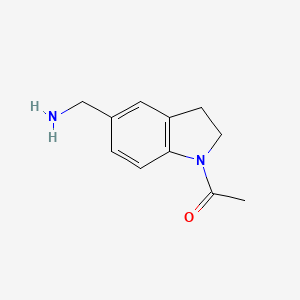
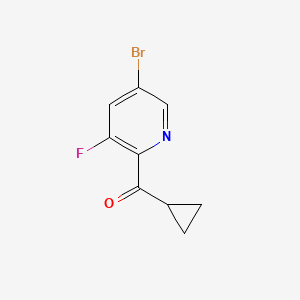
![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)
